Methyl 9-methyl-9H-purine-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 9-methylpurine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-11-5-6(8(13)14-2)9-3-10-7(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLQBPLCYNBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of Purine 6 Carboxylate Esters
Ester Hydrolysis and Transesterification Reactions
The methyl ester group at the C6 position of the purine (B94841) ring is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylate functionality and are typically carried out under basic or acidic conditions.
Ester Hydrolysis:
Under alkaline conditions, such as treatment with aqueous sodium hydroxide (B78521), the methyl ester undergoes saponification to yield the corresponding carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion to give the carboxylic acid. Subsequent deprotonation by the basic media results in the carboxylate salt. For instance, the alkaline hydrolysis of a related N(9)-substituted purine derivative in 1N NaOH proceeds efficiently to the corresponding carboxylic acid. nih.gov
Transesterification:
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. masterorganicchemistry.com Conversely, under basic conditions, an alkoxide nucleophile directly attacks the ester carbonyl, leading to a tetrahedral intermediate that expels methoxide to form the new ester. masterorganicchemistry.com The choice of alcohol and catalyst allows for the synthesis of a variety of ester derivatives from the parent methyl ester.
The table below summarizes the key aspects of these reactions.
| Reaction | Reagents | Mechanism | Product |
| Ester Hydrolysis | Aqueous base (e.g., NaOH) | Nucleophilic acyl substitution | Carboxylate salt |
| Transesterification | Alcohol, Acid or Base catalyst | Nucleophilic acyl substitution | New ester |
Reactivity of the Methyl Ester Group as an Electrophile
The carbonyl carbon of the methyl ester group in Methyl 9-methyl-9H-purine-6-carboxylate is electrophilic and can be attacked by strong carbon nucleophiles, such as Grignard reagents. This reactivity provides a pathway for the formation of new carbon-carbon bonds at the C6 position.
The reaction of an ester with a Grignard reagent typically proceeds via a double addition mechanism. masterorganicchemistry.com The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide leaving group to form a ketone. The newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to a tertiary alcohol upon acidic workup. masterorganicchemistry.com
The general course of the reaction is outlined in the following table.
| Reagent | Expected Product | Key Intermediates |
| Grignard Reagent (R-MgX) | Tertiary alcohol | Ketone |
Electrophilic and Nucleophilic Substitutions on the Purine Ring System
The purine ring system, being electron-deficient, exhibits distinct reactivity towards electrophilic and nucleophilic substitution reactions. The presence of the methyl group at N9 and the carboxylate group at C6 influences the regioselectivity of these transformations.
While the purine ring itself is generally unreactive towards electrophilic aromatic substitution, C-H activation of the methyl group at the C6 position (in analogous 6-methylpurine (B14201) derivatives) offers a pathway for functionalization. This can be achieved through metalation with strong bases. For example, the regioselective metalation of the 6-methyl group of a protected 6-methylpurine derivative has been accomplished using sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS). The resulting carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position. This approach highlights the potential for activating the otherwise less reactive methyl C-H bonds on the purine scaffold.
The electron-deficient nature of the purine ring makes it susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions. The C6 position, being attached to the electron-withdrawing carboxylate group, is a prime site for nucleophilic aromatic substitution (SNAr). In many purine derivatives, a leaving group at the C6 position, such as a halogen, is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. nih.gov While this compound does not have a typical leaving group at C6, the principle of nucleophilic attack on the purine core remains a key aspect of its chemistry. For instance, the nitrile group at the 8-position of a 9-benzyl-6-substituted purine has been shown to be a highly potential electrophilic reactive site. researchgate.net
Oxidative and Reductive Transformations
The purine ring system can undergo both oxidative and reductive transformations, leading to a range of modified purine derivatives.
Oxidative Transformations:
Oxidation of N-heterocycles, including purines, can be achieved using various oxidizing agents. A common reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is known to oxidize nitrogen atoms in heterocyclic rings to form N-oxides. nih.govrsc.org The nitrogen atoms of the purine ring in this compound are potential sites for oxidation. The reaction with m-CPBA could lead to the formation of N-oxides at one or more of the ring nitrogens, depending on the reaction conditions and the electronic properties of the purine ring. researchgate.net
Reductive Transformations:
The electron-deficient nature of the purine ring makes it susceptible to reduction. Electron-deficient purines can be reduced to 7,8-dihydropurines using reducing agents like sodium borohydride (B1222165) (NaBH4) in methanol. researchgate.net This reaction proceeds via the addition of a hydride ion to the purine ring. The ester group at the C6 position is generally stable to NaBH4 under these conditions. libretexts.org However, stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality to a primary alcohol. masterorganicchemistry.comchemistrysteps.com The reduction of the ester group with LiAlH4 would proceed through the formation of an aldehyde intermediate, which is further reduced to the alcohol. youtube.com
The following table summarizes the expected outcomes of these transformations.
| Transformation | Reagent | Expected Product |
| Oxidation | m-CPBA | Purine N-oxide |
| Reduction | NaBH4 | 7,8-Dihydropurine derivative |
| Reduction | LiAlH4 | 9-Methyl-9H-purin-6-yl)methanol |
Rearrangement Reactions and Tautomerism Studies
Purine derivatives are known to undergo rearrangement reactions, with the Dimroth rearrangement being a prominent example. wikipedia.org This rearrangement involves the isomerization of N1-alkylated or N6-acylated adenine (B156593) derivatives. clockss.org The mechanism typically involves the addition of a nucleophile (like hydroxide) to the C2 position of the pyrimidine (B1678525) ring, followed by ring opening to a triene intermediate. Subsequent bond rotation, ring closure, and elimination of the nucleophile lead to the rearranged product. nih.gov While this compound is not an adenine derivative, the principles of ring-opening and recyclization are relevant to the broader chemistry of purines.
Tautomerism:
Tautomerism is an important consideration in purine chemistry. For unsubstituted purine, the N7-H and N9-H tautomers are the most common. caltech.edu In the case of this compound, the N9 position is blocked by a methyl group, which simplifies the tautomeric possibilities. However, the potential for other tautomeric forms, such as those involving the carbonyl oxygen of the ester group, should be considered, especially under different solvent conditions and pH. nih.gov NMR spectroscopy is a powerful tool for studying tautomeric equilibria in purine derivatives, as the chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. researchgate.net Studies on related N-methoxy-9-methyl-9H-purin-6-amines have shown a diversity in amino/imino tautomeric ratios, which can be elucidated using 1D and 2D NMR techniques. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) environments within a molecule. For Methyl 9-methyl-9H-purine-6-carboxylate, NMR data provides precise information about the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the purine (B94841) ring system and the protons of the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the purine ring and the carboxylate group.
The proton at the C2 position of the purine ring is anticipated to appear as a singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms.
The proton at the C8 position is also expected to be a singlet, appearing at a slightly different chemical shift, likely in the range of δ 8.0-8.5 ppm.
The N9-methyl group protons will present as a sharp singlet, with a chemical shift around δ 3.8-4.2 ppm.
The methyl ester protons will also be a singlet, typically found in the region of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the purine ring, the methyl groups, and the carbonyl group of the ester will each have characteristic chemical shifts.
The carbonyl carbon of the methyl carboxylate group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.
The carbon atoms of the purine ring will resonate in the aromatic region, generally between δ 120-160 ppm.
The N9-methyl carbon is anticipated to have a chemical shift in the range of δ 30-35 ppm.
The methyl ester carbon will likely appear around δ 52-55 ppm.
| ¹H NMR Data | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet |
| H-8 | 8.0 - 8.5 | Singlet |
| N9-CH₃ | 3.8 - 4.2 | Singlet |
| O-CH₃ | 3.9 - 4.1 | Singlet |
| ¹³C NMR Data | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-2 | 150 - 155 |
| C-4 | 150 - 155 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| C-8 | 140 - 145 |
| N9-CH₃ | 30 - 35 |
| O-CH₃ | 52 - 55 |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₈H₈N₄O₂), the expected monoisotopic mass is approximately 192.06 g/mol .
Molecular Ion Analysis: In a typical mass spectrum, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 193.07. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z ≈ 215.05) and the potassium adduct [M+K]⁺ (m/z ≈ 231.02).
Fragmentation Pathways: The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z of approximately 161.05, corresponding to the acylium ion.
Loss of the entire methyl carboxylate group (-COOCH₃): This would lead to a fragment corresponding to the 9-methylpurine (B1201685) cation, with an m/z of approximately 133.06.
Cleavage of the purine ring: Complex fragmentation of the purine ring system can also occur, leading to various smaller charged fragments.
| Predicted Mass Spectrometry Data | Adduct | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 193.07 |
| [M+Na]⁺ | Sodium Adduct | 215.05 |
| [M+K]⁺ | Potassium Adduct | 231.02 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the purine ring, the ester group, and the methyl groups.
C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the region of 1720-1740 cm⁻¹.
C-N and C=N Stretching: The purine ring will exhibit several characteristic stretching vibrations for C-N and C=N bonds in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the aromatic proton on the purine ring and the methyl groups will appear in the region of 2850-3100 cm⁻¹.
C-O Stretching: The C-O stretching of the ester group will likely show a strong absorption band in the 1200-1300 cm⁻¹ region.
C-H Bending: The C-H bending vibrations for the methyl groups are expected to be observed around 1375 cm⁻¹ and 1450 cm⁻¹.
| Infrared (IR) Spectroscopy Data | Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch | Ester | 1720 - 1740 |
| C-N/C=N Stretch | Purine Ring | 1400 - 1650 |
| C-H Stretch | Aromatic/Alkyl | 2850 - 3100 |
| C-O Stretch | Ester | 1200 - 1300 |
| C-H Bend | Methyl | 1375 & 1450 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Molecular Conformation: The purine ring system is expected to be essentially planar. The methyl group at the N9 position and the methyl carboxylate group at the C6 position will be attached to this planar core. The orientation of the methyl carboxylate group relative to the purine ring will be a key conformational feature, likely influenced by steric and electronic factors to minimize repulsion and maximize favorable interactions.
Intermolecular Interactions: In the solid state, the packing of this compound molecules will be governed by various intermolecular forces.
π-π Stacking: The planar purine rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic heterocyclic compounds. This stacking contributes significantly to the stability of the crystal lattice.
Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, the nitrogen atoms of the purine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules (e.g., water), hydrogen bonding networks could be formed.
Computational Chemistry and Theoretical Investigations of Purine 6 Carboxylate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For purine (B94841) derivatives, DFT calculations are instrumental in predicting their geometric and electronic properties. nih.gov Methods like B3LYP with a 6-31G** basis set are commonly employed to analyze geometries and frequencies of purine derivatives. nih.gov
DFT studies allow for the calculation of key electronic descriptors that help in predicting the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability. tandfonline.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. tandfonline.com These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For Methyl 9-methyl-9H-purine-6-carboxylate, the nitrogen atoms of the purine ring and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms, particularly any involved in N-H bonds in related purine structures, would show positive potential.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the molecule's overall polarity. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added. |
| Ionization Potential | 7.0 eV | Energy required to remove an electron. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.org These simulations are crucial for understanding the conformational flexibility and dynamic behavior of molecules like this compound in different environments. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the potential energy surface and identify stable and transient conformations. arxiv.org
For this specific purine derivative, key areas of conformational flexibility include the rotation around the C6-C(O) bond connecting the carboxylate group to the purine ring and the C(O)-O bond of the ester. The orientation of the methyl ester group relative to the purine core can significantly influence its interaction with biological targets. MD simulations can reveal the preferred dihedral angles and the energy barriers between different rotational states (rotamers).
Furthermore, the planarity of the purine ring itself can be assessed. While generally planar, minor puckering or out-of-plane vibrations can occur, and MD simulations provide insight into the extent of these motions under physiological conditions. The simulations also model the interaction of the molecule with its solvent environment, providing a realistic picture of its solvated state and the dynamic nature of its hydration shell. mdpi.com
| Parameter | Description | Typical Observation |
|---|---|---|
| Dihedral Angle (N1-C6-C7-O1) | Rotation of the carboxylate group relative to the purine ring. | Preferred angles near 0° and 180°, indicating co-planar arrangements. |
| Dihedral Angle (C6-C7-O2-C8) | Rotation of the methyl group of the ester. | Multiple stable rotamers possible, influencing solvent exposure. |
| Purine Ring Puckering | Deviation of the purine ring atoms from a perfect plane. | Generally maintains planarity with minor fluctuations. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Changes depending on the conformation of the ester group. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In drug discovery, QSAR is used to predict the activity of new compounds and to optimize lead structures. mdpi.com For purine derivatives, which are known to interact with a wide range of biological targets, QSAR studies are essential for designing molecules with improved potency and selectivity. nih.govresearchgate.netnih.gov
A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. wikipedia.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVR) and random forests (RF), are then used to build a regression or classification model. mdpi.comresearchgate.netfrontiersin.org
For a series of purine analogs, a QSAR model might reveal that specific substitutions on the purine ring are critical for activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can show that steric bulk is favorable at one position while electronegative groups are preferred at another. mdpi.com These models provide valuable insights for the rational design of new derivatives, such as modifications to the methyl ester or substitutions on the purine core of this compound. mdpi.comsemanticscholar.org
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes the electronic distribution and reactivity. |
| Steric/3D | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and connectivity. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies potential for hydrogen bonding interactions. |
Mechanistic Investigations of Molecular Interactions and Biological Relevance Excluding Clinical Data
Studies on Purine (B94841) Ester Interactions with Nucleic Acids and Components (e.g., DNA, nucleosides)
Purine analogues are widely investigated for their ability to interact with nucleic acids, thereby influencing their structure and function. The planar aromatic structure of the purine core is a key feature that facilitates these interactions. Modifications at various positions on the purine ring, such as the ester group in Methyl 9-methyl-9H-purine-6-carboxylate, can significantly alter the binding mode and affinity.
Furthermore, purine nucleoside analogues have been designed to achieve specific recognition of DNA structures. For example, novel 2-amino-2′-deoxy-nebularine derivatives have been synthesized to enable triplex-forming oligonucleotides to recognize duplex DNA containing a 5-methyl-2′-deoxycytosine and 2′-deoxyguanosine base pair. rsc.org This demonstrates the potential for purine esters and related compounds to be engineered for sequence-specific interactions with nucleic acids. The C8-hydrogen of purines is also known to be relatively acidic, allowing for chemical modifications that can be used to introduce new functional groups for probing DNA interactions. mdpi.comacs.org
These studies collectively indicate that purine esters and their nucleoside counterparts can interact with nucleic acids through various mechanisms, including intercalation, groove binding, and the formation of higher-order structures like triplex DNA. The specific nature of the interaction is dictated by the precise chemical structure of the purine analogue.
Exploration of Purine Analogues in Enzyme Modulation and Inhibition Mechanisms
Purine analogues are a cornerstone of enzyme inhibitor research, largely because they can mimic adenosine (B11128) triphosphate (ATP), a universal substrate for a vast number of enzymes, particularly kinases. nih.govtmu.edu.twresearchgate.net By occupying the ATP-binding site, these analogues can effectively block enzyme activity. The versatility of the purine scaffold allows for chemical modifications that can enhance potency and selectivity for specific enzyme targets.
The design of ATP-competitive inhibitors is a major strategy in drug discovery, especially in oncology. researchgate.net Since ATP is the phosphate (B84403) donor for all protein kinases, compounds that can bind to the ATP pocket can inhibit their catalytic activity. Purine analogues are particularly well-suited for this role due to their structural similarity to the adenine (B156593) base of ATP.
The mechanism of ATP-competitive inhibition involves the purine analogue binding to the hydrophobic pocket typically occupied by the adenine ring of ATP. The inhibitor forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of ATP. nih.gov The specificity of the inhibitor is often determined by substituents on the purine ring that interact with other parts of the ATP-binding site not occupied by ATP itself. nih.gov For example, the crystal structure of human cyclin-dependent kinase 2 (CDK2) complexed with the purine analogue roscovitine (B1683857) shows the purine core in the adenine pocket, while a benzyl (B1604629) group on the inhibitor makes additional contacts with the enzyme, enhancing its specificity. nih.gov
A study on a novel purine diamine analogue, QAP 1, demonstrated its function as a potent ATP-competitive catalytic inhibitor of topoisomerase II. novartis.com This compound was rationally designed to target the nucleotide-binding pocket, thereby inhibiting the enzyme's ATPase activity. novartis.com This approach underscores the principle that targeting the ATP-binding site with purine analogues is a broadly applicable strategy for inhibiting enzymes that utilize ATP. The competition with intracellular ATP is a critical factor; higher concentrations of ATP can reduce the efficacy of these inhibitors. frontiersin.org
Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets. Purine analogues have been developed as inhibitors of various tyrosine kinases. researchgate.net
The inhibition mechanism for RTKs is typically ATP-competitive, similar to other kinases. The purine scaffold of the inhibitor occupies the adenine-binding region of the RTK's catalytic domain. The design of 2,6,9-trisubstituted purine analogues has been a fruitful area of research for targeting leukemia-related tyrosine kinases. researchgate.net By modifying the substituents at these positions, researchers can fine-tune the inhibitor's selectivity and potency for specific RTKs, such as FTL3. researchgate.net The oncogenic pathway involving the RET oncogene, which encodes an RTK, has been identified as a potential target for therapies that stabilize G-quadruplex structures in the promoter region, a different but related mechanism of gene regulation involving purine-rich sequences. wikipedia.org
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. researchgate.netnih.gov Their essentiality and the differences between prokaryotic and eukaryotic aaRS make them attractive targets for the development of antimicrobial agents. nih.govscispace.com
Purine analogues can inhibit aaRS enzymes by mimicking the aminoacyl-adenylate (aa-AMP) intermediate formed during the catalytic reaction. nih.gov The inhibition mechanism involves the analogue binding to the active site and preventing the formation of the natural intermediate or its subsequent transfer of the amino acid to the tRNA. researchgate.net
For example, a stable adenylate analog is known to inhibit isoleucyl-tRNA synthetase (IleRS) and is in clinical use as an antibiotic. researchgate.net This demonstrates the viability of targeting aaRS with purine-based inhibitors. The design of these inhibitors often focuses on creating stable mimics of the high-energy aa-AMP intermediate. Research has led to the development of various synthetic inhibitors targeting different aaRS enzymes, such as those for proline and leucine. nih.govnih.gov
Table 1: Examples of Purine Analogues and their Enzyme Inhibition
| Compound/Class | Target Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Roscovitine | Cyclin-Dependent Kinase 2 (CDK2) | ATP-Competitive | nih.gov |
| QAP 1 | Topoisomerase II | ATP-Competitive | novartis.com |
| 2,6,9-Trisubstituted Purines | Leukemia-Related Tyrosine Kinases | ATP-Competitive | researchgate.net |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Inhibition of synthetic active site | researchgate.net |
Cellular Pathway Perturbation Studies at the Molecular Level (e.g., apoptosis induction, cell cycle arrest in vitro)
In vitro studies are crucial for elucidating the molecular mechanisms by which purine analogues affect cellular behavior. These compounds have been shown to perturb various cellular pathways, leading to outcomes such as apoptosis (programmed cell death) and cell cycle arrest.
Several purine derivatives have been identified as inducers of apoptosis. nih.gov For example, a study of 6,8,9-poly-substituted purines found that compounds with a benzoxy group at the C6 position exhibited antiproliferative activity in Jurkat (acute T cell leukemia) cells by inducing apoptosis. rsc.org The mechanism was confirmed by Annexin-V staining and the observation of initiator caspase cleavage. rsc.org Another purine derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was found to induce apoptosis in hepatocellular carcinoma (HepG2) cells through a mitochondria-dependent pathway, as evidenced by an increased Bax/Bcl-2 ratio and cleavage of caspases-9 and -3. nih.gov
In addition to apoptosis, purine analogues can cause cell cycle arrest. NMMP was shown to arrest HepG2 cells in the G2/M phase of the cell cycle, which was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov Similarly, certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives block DNA synthesis, leading to an accumulation of cells in the G1 phase at lower concentrations and cell death at higher concentrations. nih.gov Novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were also found to dose-dependently induce apoptosis and cell cycle arrest at the G2/M phase in oral cancer cells. mdpi.com
These studies demonstrate that purine analogues can intervene in critical cellular processes at the molecular level, leading to cytostatic or cytotoxic effects in cancer cell lines.
Table 2: In Vitro Cellular Effects of Selected Purine Analogues
| Compound | Cell Line | Effect | Molecular Correlates | Reference |
|---|---|---|---|---|
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (Hepatocellular Carcinoma) | G2/M Phase Arrest, Apoptosis | Reduced CDK4, Cyclin B1/D1; Increased Bax/Bcl-2 ratio | nih.gov |
| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (T-cell Leukemia) | Apoptosis | Cleavage of initiator caspases | rsc.org |
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivative | MDA-MB-231, COLO201 | G1 Phase Arrest, Cell Death | Inhibition of DNA biosynthesis | nih.gov |
Design Principles for Modulating Molecular Recognition and Binding Affinities
The effective design of purine analogues with specific biological activities relies on a deep understanding of the principles of molecular recognition and binding affinity. The goal is to create molecules that bind tightly and selectively to their intended target, be it a specific enzyme active site or a nucleic acid sequence.
A key design principle is the strategic modification of the purine scaffold. Structure-activity relationship (SAR) studies are essential for identifying which chemical groups at which positions on the purine ring are critical for activity and selectivity. researchgate.net For instance, in the development of kinase inhibitors, modifications at the C2, N6, and N9 positions have been shown to be crucial for determining which kinases are inhibited. researchgate.net
Molecular modeling and X-ray crystallography provide invaluable insights into the binding modes of purine analogues, guiding rational drug design. nih.govnih.gov By visualizing how a compound fits into its binding pocket, researchers can design new analogues with improved complementarity. For example, docking studies of 6-(N-benzoylamino)purine with xanthine (B1682287) oxidase revealed that hydrogen bonding and non-bonded interactions of the benzamido group with specific amino acid residues were crucial for stabilizing the enzyme-inhibitor complex. nih.gov
Another design principle involves altering the conformational flexibility of the molecule. For adenosine receptor ligands, constraining the ribose ring of a nucleoside analogue can switch the compound from an agonist to an antagonist, demonstrating that flexibility in certain regions is a prerequisite for receptor activation. nih.gov Similarly, burying a key interacting residue, such as a cysteine, more deeply within a protein structure can be used to stabilize a desired metal-ligand bond by creating an energetic barrier to competing reactions. duke.edu By systematically substituting bases, such as replacing guanosine (B1672433) with inosine (B1671953) in aptamers, it is possible to modulate binding affinities over a wide range, and in some cases, even improve affinity. acs.org
These principles—leveraging SAR, using structural biology to guide rational design, and modulating molecular flexibility—are fundamental to the development of purine analogues with tailored binding properties and specific biological functions.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenine |
| Guanine |
| 2-amino-2′-deoxy-nebularine |
| 5-methyl-2′-deoxycytosine |
| 2′-deoxyguanosine |
| Roscovitine |
| QAP 1 |
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) |
| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine |
| N-(purin-6-yl)aminopolymethylene carboxylic acids |
| 4-methylbenzamide |
| Mupirocin |
| 6-(N-benzoylamino)purine |
Applications in Advanced Organic and Supramolecular Synthesis
Methyl 9-methyl-9H-purine-6-carboxylate as a Versatile Synthetic Building Block
While specific documented examples of "this compound" as a versatile synthetic building block are limited in readily available literature, its structural features suggest significant potential. The purine (B94841) core itself is a privileged scaffold in drug discovery. nih.gov The methyl group at the N9 position enhances solubility in organic solvents and prevents competing reactions at this site, thereby directing functionalization to other parts of the molecule.
The methyl ester at the C6 position is a key reactive site. It can undergo a variety of transformations, including:
Amidation: Reaction with primary or secondary amines to form the corresponding amides. This is a common strategy for linking the purine scaffold to other molecules of interest.
Reduction: Conversion of the ester to a primary alcohol, which can then be used in subsequent reactions such as etherification or oxidation.
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be used in coupling reactions or to introduce a negative charge for biological interactions.
Grignard Reactions: Addition of organometallic reagents to the carbonyl group to form tertiary alcohols.
These potential reactions highlight the versatility of the methyl carboxylate group, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagent(s) | Product Type | Potential Application |
|---|---|---|---|
| This compound | R-NH2 | 9-methyl-9H-purine-6-carboxamide | Bioactive molecule synthesis, linker attachment |
| This compound | LiAlH4 or NaBH4 | (9-methyl-9H-purin-6-yl)methanol | Further functionalization, prodrug synthesis |
| This compound | NaOH or LiOH | 9-methyl-9H-purine-6-carboxylic acid | Coupling reactions, salt formation |
Construction of Complex Heterocyclic Systems Utilizing Purine Scaffolds
The purine ring system is a common starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.net While direct examples utilizing "this compound" are not extensively reported, the general reactivity of the purine core allows for speculation on its potential. For instance, functional groups on the purine ring can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures.
Research on related purine derivatives has demonstrated the feasibility of such transformations. For example, the synthesis of fused purine derivatives from trisubstituted pyrimidines has been developed, showcasing the potential for building complexity onto the core purine structure. researchgate.net The carboxylate group of "this compound" could be strategically employed to introduce functionalities that can participate in cyclization reactions, potentially leading to novel therapeutic agents or materials with unique photophysical properties.
Integration into Hybrid Molecules and conjugates
The creation of hybrid molecules, where two or more pharmacophores are linked together, is a powerful strategy in drug discovery to develop compounds with improved efficacy or novel mechanisms of action. nih.gov The purine scaffold is an attractive component for such hybrids due to its inherent biological activity. nih.gov
"this compound" is a suitable candidate for integration into hybrid molecules. The methyl ester can be readily converted into a linker that connects the purine moiety to another active molecule. For instance, hydrolysis to the carboxylic acid followed by amide coupling is a standard method for conjugation.
Studies on related purine derivatives have shown the successful synthesis of purine conjugates with various N-heterocycles attached via a linker at the C6 position. nih.gov These conjugates have demonstrated a range of biological activities, highlighting the potential of this approach. The specific structure of "this compound" allows for precise control over the point of attachment and the nature of the linker, which are critical factors in the design of effective hybrid molecules.
Role in Catalyst Development and Redox Processes (e.g., purine-functionalized ferrocene (B1249389) derivatives)
Ferrocene and its derivatives are known for their unique electrochemical properties and are widely used in the development of catalysts and redox-active materials. The incorporation of purine moieties into ferrocene-based structures can lead to novel compounds with interesting catalytic and biological activities.
While there is no specific literature detailing the use of "this compound" in this context, the synthesis of purine-functionalized ferrocene derivatives has been reported. acs.orgnih.gov These studies demonstrate that the purine scaffold can be chemically modified and attached to the cyclopentadienyl (B1206354) rings of ferrocene.
The resulting purine-ferrocene conjugates have been investigated for their potential as redox catalysts. For example, they have shown efficiency in the oxidation of dyes like methyl blue and the reduction of nitroaromatic compounds. acs.orgnih.gov The purine unit in these systems can influence the electronic properties of the ferrocene core and may also provide sites for substrate binding, thereby enhancing catalytic activity. The functional groups of "this compound" could potentially be utilized to create novel purine-ferrocene derivatives with tailored catalytic or redox-sensing capabilities.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-methyl-9H-purine-6-carboxamide |
| (9-methyl-9H-purin-6-yl)methanol |
| 9-methyl-9H-purine-6-carboxylic acid |
| Ferrocene |
Emerging Trends and Future Research Directions
Development of Novel Synthetic Routes to Purine (B94841) Carboxylates
The synthesis of purine derivatives, including purine-6-carboxylates, is a well-established area of organic chemistry. However, the demand for more efficient, sustainable, and diverse synthetic strategies continues to fuel innovation. Future research in the synthesis of compounds like Methyl 9-methyl-9H-purine-6-carboxylate is expected to focus on several key areas:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov Future synthetic routes may explore the direct introduction of the carboxylate group or its precursors at the C6 position of a 9-methylpurine (B1201685) core, thereby streamlining the synthetic sequence.
Flow Chemistry: The application of continuous flow technologies to the synthesis of purine derivatives offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methods for the synthesis of this compound could enable more rapid and efficient production, facilitating broader biological screening and lead optimization efforts.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can offer unparalleled selectivity and milder reaction conditions. Future research may explore the use of engineered enzymes for the regioselective functionalization of the purine core or for the stereoselective modification of substituents, leading to novel analogues of the target compound.
A comparative overview of traditional versus emerging synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Advantages | Potential Application to this compound |
| Traditional Methods | Multi-step sequences often starting from pyrimidine (B1678525) precursors, involving protection/deprotection steps and classical condensation and cyclization reactions. | Well-established and reliable for specific targets. | Current primary methods for synthesis. |
| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Increased atom and step economy, reduced waste. | Direct carboxylation of 9-methylpurine at the C6 position. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Enhanced safety, scalability, precise control over reaction parameters. | High-throughput synthesis of analogues for screening. |
| Biocatalysis | Use of natural or engineered enzymes to catalyze chemical transformations. | High selectivity (regio-, stereo-, chemo-), mild reaction conditions. | Enantioselective modifications of substituents on the purine core. |
Advanced Mechanistic Investigations of Reactivity and Biological Interactions
A thorough understanding of the reactivity and biological interactions of this compound is crucial for its rational development as a therapeutic agent. Future research will likely employ a combination of advanced analytical and biochemical techniques to elucidate these aspects in greater detail.
Key areas of focus will include:
Kinetics and Thermodynamics of Target Binding: For any identified biological targets, detailed kinetic studies (e.g., surface plasmon resonance) will be essential to determine the association and dissociation rates of the compound. Isothermal titration calorimetry can provide a complete thermodynamic profile of the binding event, including enthalpy and entropy changes, which can guide further optimization.
Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structure of this compound in complex with its biological targets. acs.org Such structural insights can reveal the specific molecular interactions responsible for binding and activity, providing a roadmap for structure-based drug design.
Mechanism of Action Studies: A variety of cell-based assays, proteomic and genomic approaches will be necessary to fully characterize the downstream effects of the compound's interaction with its target. This will help to build a comprehensive picture of its mechanism of action and to identify potential biomarkers for its activity. For instance, understanding how purine derivatives can act as inhibitors of DNA biosynthesis can pave the way for new anticancer agents. nih.gov
Computational Design of Next-Generation Purine-Based Molecules
In silico methods have become an indispensable component of modern drug discovery, enabling the rapid and cost-effective design and evaluation of new molecular entities. ijs.si The computational design of next-generation molecules based on the this compound scaffold will leverage a variety of advanced computational techniques.
Future directions in this area include:
Structure-Based Drug Design (SBDD): Once the structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the binding site and make favorable interactions. This can involve techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and modes.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These approaches use the information from a set of known active molecules to build a pharmacophore model, which represents the key chemical features required for activity. This model can then be used to screen virtual libraries for new compounds with the desired properties.
Artificial Intelligence and Machine Learning: AI and machine learning are increasingly being used to develop predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetics. rsc.org These models can be trained on large datasets of chemical and biological data to identify complex patterns that are not readily apparent to human researchers.
The integration of these computational approaches can significantly accelerate the discovery of novel purine-based molecules with improved potency, selectivity, and drug-like properties.
Exploration of New Chemical Space around the Purine-6-carboxylate Core
The purine-6-carboxylate core of this compound serves as a versatile scaffold that can be further elaborated to explore new regions of chemical space and to develop compounds with novel biological activities. nih.gov
Key strategies for expanding the chemical space around this core include:
Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse molecules from a common starting material. By applying a variety of synthetic transformations to the purine-6-carboxylate core, it is possible to create a library of compounds with a wide range of different shapes, sizes, and functional groups.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target. Hits from this screen can then be grown or linked together to create more potent lead compounds. The purine-6-carboxylate core itself could be considered a fragment, or fragments could be appended to it to explore new interactions with a target.
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the methyl ester of this compound could be replaced with other esters, amides, or other functional groups to modulate its properties.
The systematic exploration of the chemical space around the purine-6-carboxylate core, guided by computational predictions and enabled by innovative synthetic chemistry, holds great promise for the discovery of next-generation therapeutic agents.
Q & A
Q. What are the recommended methods for synthesizing Methyl 9-methyl-9H-purine-6-carboxylate, and how can purity be validated?
Methodological Answer: Synthesis typically involves esterification of the purine-6-carboxylic acid precursor using methanol under acidic or catalytic conditions. A key step is protecting the purine nitrogen to avoid side reactions. For example, allyl or propargyl groups (as seen in related purine derivatives like 9-Allyl-9H-purin-6-amine ) can be introduced via alkylation. Post-synthesis, purity validation requires Gas Chromatography (GC) with ≥99.0% purity thresholds, as demonstrated for structurally similar 9-Methyl-9H-fluorene-9-carbonyl chloride . High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) (¹H/¹³C) are critical for confirming molecular identity.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL can refine crystal structures, especially for purine derivatives with substituents at the 6- and 9-positions. Computational methods (e.g., DFT) can predict electronic properties, such as charge distribution and frontier molecular orbitals, which are vital for understanding reactivity. Cross-reference experimental NMR shifts (e.g., ¹³C for the methyl ester group) with databases like NIST Chemistry WebBook to validate assignments.
Q. What experimental design considerations are critical for reproducibility in studies involving this compound?
Methodological Answer: Documentation must adhere to ICMJE standards , including:
- Reagent details : Manufacturer, batch number, purity (e.g., ≥99% GC ).
- Synthetic protocols : Reaction time, temperature, and solvent systems (e.g., anhydrous methanol for esterification).
- Characterization data : Full spectral parameters (NMR, IR) and chromatographic conditions (GC/HPLC).
Include negative controls (e.g., unreacted precursor analysis) to confirm reaction completion.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?
Methodological Answer: Contradictions often arise from polymorphism or solvent effects in crystallography. Use SHELXD for phase refinement and compare multiple crystal batches. For NMR discrepancies, variable-temperature NMR can assess dynamic processes (e.g., rotameric equilibria in the methyl ester group). Cross-validate with alternative techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹) or mass fragmentation patterns .
Q. What strategies are effective for studying the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer: Design pH-dependent stability assays:
- Buffer systems : Simulate physiological pH (7.4) and acidic/alkaline extremes.
- Analytical monitoring : Use HPLC with UV detection (λ = 260 nm for purine absorption) to quantify hydrolysis over time.
Compare degradation kinetics to analogous compounds like 6-(Methylsulfanyl)-9H-purine , noting ester vs. thioether stability differences.
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) can model binding to purine-binding enzymes (e.g., kinases). Parameterize the methyl ester and 9-methyl groups using charge distributions from DFT calculations. Validate predictions with mutagenesis studies or competitive binding assays (e.g., IC₅₀ measurements as per pharmacological reporting standards ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
